![molecular formula C6H6IN3O4 B2922766 3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid CAS No. 1354704-48-5](/img/structure/B2922766.png)
3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
“3-(4-Iodo-3-nitro-1H-pyrazol-1-yl)propanoic acid” is a chemical compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains an iodine atom and a nitro group attached to the pyrazole ring, and a propanoic acid group attached to the 3-position of the pyrazole ring .
Scientific Research Applications
Synthesis and Chemical Properties
Polypropionate Construction : The research into acyclic polypropionate stereopolyads via double diastereo- and enantioselective crotylation of 1,3-diols highlights an innovative synthetic methodology. This process showcases the utility of related compounds in the simplified synthesis of complex polypropionate structures, demonstrating a high degree of control over stereochemistry (Gao, Han, & Krische, 2011).
Regiospecific Syntheses : The regiospecific syntheses of pyrazolyl propanoic acids, as demonstrated in studies, underscore the precision achievable in the synthesis of such compounds. These syntheses often involve intricate hydrogen bonding and crystallization patterns, offering insights into the structural determinants of regioselectivity (Kumarasinghe, Hruby, & Nichol, 2009).
Energetic Materials Development : Investigations into the synthesis of pyrazole and tetrazole derivatives have led to the development of new energetic materials with high thermal stability and low sensitivity. These materials, including 3-nitro-1-(2H-tetrazol-5-yl)-1H-pyrazole-4-carboxylic acid and its salts, demonstrate potential for high-performance applications due to their acceptable detonation properties and low sensitivity to impact and friction (Zheng et al., 2020).
Advanced Synthesis Techniques
- Microwave-Assisted Synthesis : The microwave-assisted synthesis of 4-(pyrazol-1-yl)carboxanilides, active as inhibitors of canonical transient receptor potential channels, represents a significant advancement in efficiency and yield. This method dramatically reduces synthesis time from days to minutes, showcasing the potential of microwave-assisted techniques in accelerating the synthesis of pyrazole derivatives (Obermayer, Glasnov, & Kappe, 2011).
Structural and Mechanistic Insights
- NMR Chemical Shift Studies : Research on ^13C NMR chemical shifts of N-unsubstituted and N-methyl-pyrazole derivatives provides crucial insights into the electronic structure and reactivity of these compounds. Such studies are fundamental for understanding the chemical behavior and potential applications of pyrazole-based molecules (Cabildo, Claramunt, & Elguero, 1984).
Mechanism of Action
Target of Action
Similar compounds, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
It’s known that similar compounds can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to affect a variety of pathways, often leading to downstream effects such as antimicrobial, anti-inflammatory, and antitumor activities .
Result of Action
Similar compounds have been reported to have a variety of effects, often related to their interaction with their targets .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
3-(4-iodo-3-nitropyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN3O4/c7-4-3-9(2-1-5(11)12)8-6(4)10(13)14/h3H,1-2H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOGNIVIFIHIEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(=O)O)[N+](=O)[O-])I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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